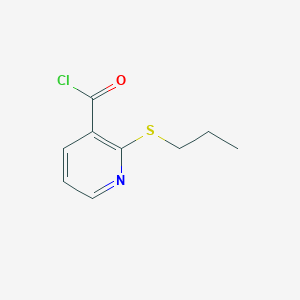

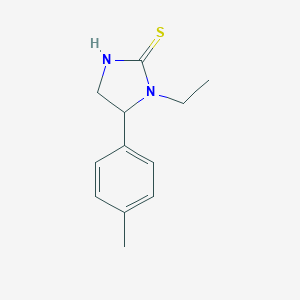

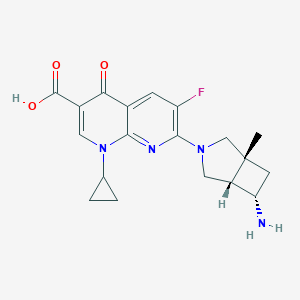

![molecular formula C8H4ClF3N2S B064394 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol CAS No. 175135-18-9](/img/structure/B64394.png)

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol

Descripción general

Descripción

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is a compound of interest due to its structural uniqueness and potential chemical reactivity. This compound belongs to the class of benzo[d]imidazole thiols, which are known for their diverse chemical properties and applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives can be achieved through various methods, including the use of thiamine hydrochloride as an efficient promoter in one-pot synthesis reactions in water medium (Liu, Lei, & Hu, 2012). Additionally, copper-catalyzed thiolation annulations have been developed for selectively synthesizing 2-trifluoromethyl benzothiazoles, demonstrating the versatility in synthesizing fluorinated benzo[d]imidazole derivatives (Li et al., 2010).

Molecular Structure Analysis

The molecular structure and characteristics of benzo[d]imidazole derivatives have been extensively studied. For instance, the crystal structure analysis of related compounds provides insights into their molecular configuration, showcasing the importance of substituents and molecular geometry in defining their chemical behavior and interactions (Banu et al., 2014).

Chemical Reactions and Properties

Benzo[d]imidazole thiols undergo various chemical reactions, highlighting their reactivity and potential as intermediates in the synthesis of more complex molecules. Copper- and palladium-catalyzed cross-coupling reactions have been employed for the synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, indicating the compound's ability to participate in C-S, C-N, and C-C bond formation (Shen et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research has shown the effectiveness of benzimidazole derivatives in antimicrobial activities. The synthesis of imidazolyl Schiff bases, triazoles, and azetidinones from 2‐hydrazinyl imidazoles has demonstrated significant antibacterial and antifungal activities against various strains such as B. subtilis and A. niger. These findings highlight the potential of benzimidazole derivatives in developing new antimicrobial agents (Rekha et al., 2019).

Proton Conductivity in Fuel Cells

Benzimidazole and its derivatives have been explored for their applications in proton exchange membrane fuel cells (PEMFC). A study on blend membranes comprising partially fluorinated copolymers bearing azole functions with sulfonated PEEK demonstrated the influence of the benzimidazole moiety on membrane microstructure, thermal properties, and water uptake, showing promise for PEMFC operating at low relative humidity (Campagne et al., 2013).

Corrosion Inhibition

Benzimidazole derivatives have been assessed for their corrosion inhibition abilities towards mild steel in sulphuric acid. Studies involving physicochemical and theoretical analyses have shown that these compounds exhibit protective layer formation on mild steel surfaces, suggesting their utility in corrosion prevention applications (Ammal et al., 2018).

Synthesis of Organic Materials

The synthesis of 2-alkoxy/thioalkoxy and 2-thione benzimidazole derivatives has been achieved through chemoselective reactions, contributing to the development of libraries with distinct physicochemical properties and skeletal diversities. This research indicates the versatility of benzimidazole compounds in synthesizing organic materials with potential pharmaceutical applications (Yoon et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities . More research is needed to identify the specific targets of this compound.

Mode of Action

The trifluoromethyl group is known to enhance the bond strength and decrease bond length, which could influence the compound’s interaction with its targets .

Biochemical Pathways

Compounds containing a trifluoromethyl group have been found to exhibit numerous pharmacological activities, suggesting they may interact with various biochemical pathways .

Pharmacokinetics

The trifluoromethyl group is known to significantly affect pharmaceutical growth, suggesting it may influence the compound’s bioavailability .

Result of Action

It’s known that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Action Environment

The trifluoromethyl group is known to exhibit bizarre behaviors when incorporated in organic molecules, suggesting that environmental factors may influence its action .

Safety and Hazards

The safety and hazards of “4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol” would depend on its specific properties. Generally, compounds containing a trifluoromethyl group are stable and non-reactive, but they should be handled with care due to the potential toxicity of fluorinated compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLKCIAVCNSXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=S)N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381474 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-18-9 | |

| Record name | 4-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

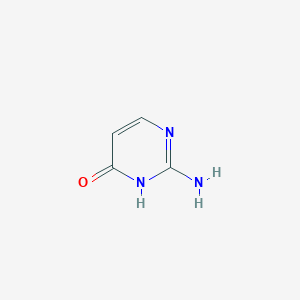

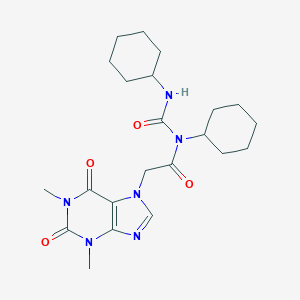

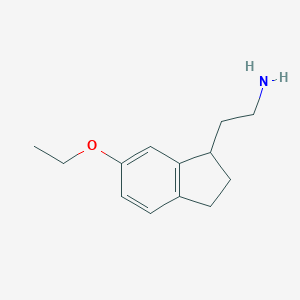

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

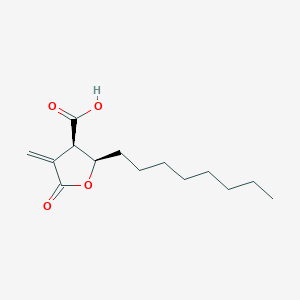

![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)